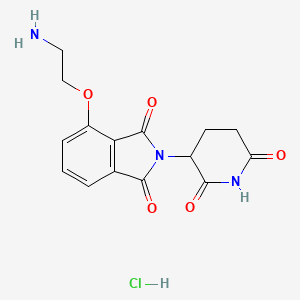

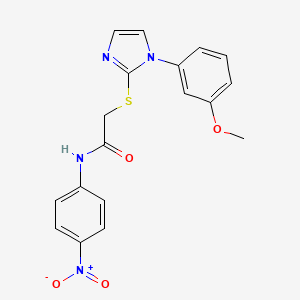

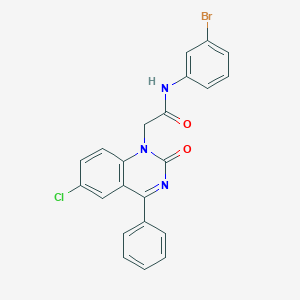

![molecular formula C21H15ClN2O2 B2887506 1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898438-13-6](/img/structure/B2887506.png)

1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of piperazine1. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities2. However, specific information about this exact compound is not readily available.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of a keto compound with sodium borohydride in methanol at room temperature to afford the corresponding derivative of alcohol. This alcohol compound is then reacted with hydrochloric acid in the presence of calcium chloride to obtain the corresponding derivative3. However, the exact synthesis process for “1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione” is not specified in the available resources.Molecular Structure Analysis

The molecular formula of the compound is C19H18ClN3O44. However, the specific structural details or the 3D model of the compound are not available in the searched resources.

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, piperazine derivatives, to which this compound belongs, are known to undergo a variety of reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione” are not specified in the available resources.Scientific Research Applications

Chemosensors for Transition Metal Ions

The research on naphthoquinone derivatives like 1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione has led to the development of chemosensors that exhibit remarkable selectivity towards transition metal ions, particularly Cu2+ ions. These chemosensors change color in the presence of specific ions, which is a useful property for detecting and quantifying metal ions in various environmental and biological samples. The limit of detection (LOD) for Cu2+ ions with these chemosensors is notably low, enhancing their applicability in sensitive detection methods (Gosavi-Mirkute et al., 2017).

Antifungal and Antibacterial Agents

Naphthoquinone derivatives have been synthesized and evaluated for their antifungal and antibacterial properties, showing potent activity against various fungal and bacterial strains. These compounds offer a promising avenue for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance. The structure-activity relationship (SAR) studies of these derivatives provide insights into their mechanism of action and pave the way for the design of more effective and targeted antimicrobial therapies (Tandon et al., 2010).

Synthesis and Biological Evaluation

The exploration of 1,4-naphthoquinone derivatives in the context of synthetic chemistry has led to the development of novel compounds with potential antioxidant and anti-inflammatory activities. The efficient synthesis of these derivatives via green chemistry approaches highlights the importance of sustainable practices in chemical research. The biological evaluation of these compounds provides valuable data for their potential therapeutic applications, contributing to the ongoing search for new bioactive molecules (Kumar et al., 2017).

Cancer Research

Naphthoquinone derivatives have been investigated for their potential in cancer therapy, particularly through targeting cancer epigenetics and angiogenesis. These "double-edged swords" show promise as dual inhibitors, affecting both the vascular endothelial growth factors receptor-2 (VEGFR-2) and histone deacetylase 4 (HDAC4). Such compounds could offer a new strategy for cancer treatment by simultaneously targeting multiple pathways involved in cancer progression (Upadhyay et al., 2021).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the searched resources.

Future Directions

The future directions for the research and development of this compound are not specified in the available resources. However, given the wide range of biological and pharmaceutical activities of piperazine derivatives2, it is possible that further research could be conducted to explore the potential uses of this compound.

Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O2/c22-17-10-8-15(9-11-17)14-23-12-13-24(21(26)20(23)25)19-7-3-5-16-4-1-2-6-18(16)19/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJWTWJRNWZDCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclohexyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2887423.png)

![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)

![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887446.png)